molecular formula C9H6F3NO2S B3075647 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol CAS No. 1033591-96-6

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B3075647
CAS No.: 1033591-96-6
M. Wt: 249.21 g/mol
InChI Key: SXPMFEYSESOCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound with a complex structure. It belongs to the class of benzothiazole derivatives, which have diverse biological and pharmacological properties. Benzothiazoles are privileged bicyclic ring systems that occur naturally in marine organisms and plants. They exhibit a wide range of activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of this compound involves several precursor substrates. Substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one are synthesized to form 1-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones. These compounds are obtained in excellent yields and their structures are confirmed using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring fused with a quinazolinone ring. The trifluoroethane moiety is attached to the benzothiazole ring. The arrangement of atoms and functional groups within the molecule determines its properties and biological activity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its reactive sites. For example, it can undergo condensation reactions with aldehydes to form larger, bioactive structures. Additionally, it may be involved in cyclization reactions, oxidation processes, and other transformations. The specific reactions depend on the reaction conditions and the substituents present in the molecule .

Scientific Research Applications

Organometallic Synthesis and Structural Analysis

1-(1,3-Benzothiazol-2-yl) derivatives are utilized in the synthesis of organometallic compounds. For instance, 1,4-Bis(benzothiazol-2-yl)benzene undergoes cyclopalladation to form nonpolymeric, acetate-bridged compounds with unique structural properties (B. O. and P. Steel, 1998).

Radiotracer Synthesis for Cancer Research

These compounds play a role in the development of radiotracers for cancer research. 2-(4-Aminophenyl)benzothiazole analogs, where the phenyl ring is substituted by a carborane cage, have been synthesized for potential use in imaging and therapy of cancer, particularly breast cancer (K. Gona et al., 2015).

Molecular Crystallography

1-(1,3-Benzothiazol-2-yl) derivatives are subjects of molecular crystallography to understand their molecular structure and properties. The crystal structure analysis of these compounds contributes to the understanding of their chemical behavior and potential applications (H. Fun et al., 2012).

Organic Synthesis

These derivatives are used in organic synthesis, particularly in creating trifluoroethylated unsymmetrical 1,3-diynes, which are valuable in various organic reactions and potential applications in pharmaceuticals (Jian Zheng et al., 2016).

Antimicrobial and Antifungal Research

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol derivatives have been explored for their antimicrobial and antifungal activities. Novel amides synthesized from these derivatives have shown promising activity against various bacterial and fungal strains (Vladimír Pejchal et al., 2015).

Fluorescent Compound Synthesis

These derivatives are key in synthesizing fluorescent compounds. The photo-physical properties of these compounds, such as their absorption-emission characteristics influenced by solvent polarity, are of significant interest in material science and bioimaging applications (Vikas Padalkar et al., 2011).

Biochemical Analysis

Biochemical Properties

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction typically involves the binding of the benzothiazole moiety to the active site of the enzyme, potentially inhibiting its activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . By binding to specific receptors or enzymes involved in this pathway, the compound can alter downstream signaling events, leading to changes in gene expression and metabolic activity. Furthermore, its interaction with cellular membranes can affect membrane fluidity and permeability, impacting various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can be facilitated by the benzothiazole ring, which fits into the enzyme’s active site, and the trifluoromethyl group, which enhances binding affinity through hydrophobic interactions . Additionally, the diol group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the interaction. These molecular interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cellular context.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. These adverse effects are often associated with the compound’s ability to disrupt cellular homeostasis and interfere with critical biochemical pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also bind to serum proteins, such as albumin, which facilitates its transport through the bloodstream and distribution to different organs. The localization and accumulation of the compound can significantly influence its biological activity and toxicity.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be found in the cytoplasm, nucleus, and mitochondria, depending on its interactions with cellular components . For instance, its presence in the nucleus can influence gene expression by interacting with transcription factors or DNA. In the mitochondria, the compound can affect cellular respiration and energy production by modulating the activity of mitochondrial enzymes.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMFEYSESOCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

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